3-Bromofuro[3,2-b]pyridine-5-carboxylic acid
Description
Properties
Molecular Formula |
C8H4BrNO3 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
3-bromofuro[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3/c9-4-3-13-6-2-1-5(8(11)12)10-7(4)6/h1-3H,(H,11,12) |
InChI Key |
MBWYUCSMNZHVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC=C2Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromofuro[3,2-b]pyridine-5-carboxylic acid typically involves the bromination of furo[3,2-b]pyridine derivatives. One common method is the bromination of furo[3,2-b]pyridine-5-carboxylic acid using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated compounds to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromofuro[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.
Major Products Formed
Substituted Furo[3,2-b]pyridines: Formed through substitution reactions.
Alcohols and Carboxylates: Formed through reduction and oxidation reactions, respectively.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromofuro[3,2-b]pyridine-5-carboxylic acid depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism . In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-bromofuro[3,2-b]pyridine-5-carboxylic acid with key analogs:
Key Differences and Implications
Heterocycle Type: Furopyridine vs. Fused Ring Isomerism: The [3,2-b] vs. [2,3-c] fusion in furopyridines alters the spatial arrangement of substituents, influencing electronic distribution and steric interactions .
Halogen Effects: Bromine in this compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., furo[3,2-b]pyridine-5-carboxylic acid). This could improve blood-brain barrier penetration in CNS-targeted drugs . Fluorine in 5-bromo-3-fluoropyridine-2-carboxylic acid enhances metabolic stability and electronegativity, making it suitable for catalyst design .
Carboxylic Acid Positioning :
- The carboxylic acid group at position 5 in fused systems (e.g., furopyridines) provides a rigid scaffold for metal coordination or hydrogen bonding, critical for enzyme inhibition (e.g., kinase inhibitors in pyrazolo[3,4-b]pyridines ).
Biological Activity
3-Bromofuro[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and its implications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a fused furan and pyridine ring system with a carboxylic acid functional group. The presence of bromine at the 3-position of the furo-pyridine structure enhances its reactivity and biological potential.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. A study highlighted that modifications at the carboxylic acid position can enhance antibacterial activity while maintaining low toxicity levels to mammalian cells .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that this compound and its analogs inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Enzyme Inhibition
Notably, this compound has been studied for its inhibitory effects on specific enzymes such as protein kinases. The SAR studies indicate that substituents on the furan ring can significantly influence enzyme binding affinity and selectivity. For example, certain substitutions led to enhanced inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating cell division .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural features:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Bromine at C-3 | Increased potency against bacteria | Enhances lipophilicity |
| Carboxylic Acid | Essential for anticancer activity | Critical for solubility |
| Alkyl groups | Modulate enzyme inhibition | Varies with chain length |
SAR studies have shown that modifications at the C-5 position can lead to significant changes in potency against specific targets, emphasizing the importance of precise structural configurations in drug design.
Case Studies
- Antibacterial Activity : A derivative of this compound was synthesized and tested against Staphylococcus aureus. The modified compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, demonstrating potent antibacterial effects compared to standard antibiotics .
- Anticancer Screening : In a study involving various cancer cell lines, the compound showed IC50 values ranging from 10 to 25 µM against HeLa cells. The results indicated that the compound induces apoptosis, as evidenced by increased levels of cleaved PARP and annexin V staining in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
